Boc-glu(osu)-obzl
Overview
Description
“Boc-glu(osu)-obzl” is a chemical compound with the CAS Number: 81659-82-7 . Its IUPAC name is tert-butyl (2S)-2- [ (tert-butoxycarbonyl)amino]-5- [ (2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxopentanoate . It has a molecular weight of 400.43 .
Molecular Structure Analysis
The molecular formula of “Boc-glu(osu)-obzl” is C18H28N2O8 . The structure of the compound can be found in various chemical databases .
Physical And Chemical Properties Analysis
“Boc-glu(osu)-obzl” is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .
Scientific Research Applications
“Boc-glu(osu)-obzl”, also known as “N-Boc-L-glutamic acid 1-tert-butyl ester” or “Boc-Glu-OtBu”, is an N-terminal protected amino acid . It is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate tert-butyl ester residues .
- Scientific Field : Biochemistry, specifically Peptide Synthesis .
- Summary of the Application : It is used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds .
- Methods of Application : The compound is used in Solid-Phase Peptide Synthesis (SPPS), a method used to produce peptides. This method involves the amino acid being attached to a solid support, and the peptide chain is assembled by coupling the carboxyl group of the incoming amino acid to the N-terminus of the growing chain .
- Results or Outcomes : The result of this process is the creation of unique peptides containing glutamate tert-butyl ester residues .
Safety And Hazards
properties
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)29-13-14-7-5-4-6-8-14)9-12-18(26)31-23-16(24)10-11-17(23)25/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVYXLRCVBQZNV-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-glu(osu)-obzl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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